2-Iodo-1,3,5-tris(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-1,3,5-tris(trifluoromethyl)benzene is an organic compound with the chemical formula C9H2F9I. It is a halogenated benzene derivative, characterized by the presence of three trifluoromethyl groups and one iodine atom attached to the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Iodo-1,3,5-tris(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the halogenation of 1,3,5-tris(trifluoromethyl)benzene using iodine and a suitable oxidizing agent. The reaction typically occurs under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced equipment and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Iodo-1,3,5-tris(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding iodinated derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated products
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can facilitate the oxidation process.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed
Major Products
The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in organic synthesis and material science .
Wissenschaftliche Forschungsanwendungen
2-Iodo-1,3,5-tris(trifluoromethyl)benzene has several scientific research applications:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Material Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Medicinal Chemistry: It is explored for its potential use in the design of novel pharmaceuticals and bioactive compounds.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions
Wirkmechanismus
The mechanism of action of 2-Iodo-1,3,5-tris(trifluoromethyl)benzene involves its ability to participate in various chemical reactions due to the presence of the iodine atom and trifluoromethyl groups. These functional groups enhance the compound’s reactivity and enable it to interact with different molecular targets and pathways. The trifluoromethyl groups, in particular, contribute to the compound’s stability and resistance to metabolic degradation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Iodo-3,5-bis(trifluoromethyl)benzene
- 1,3,5-Tris(trifluoromethyl)benzene
- 1-Iodo-2,4,6-tris(trifluoromethyl)benzene
Uniqueness
2-Iodo-1,3,5-tris(trifluoromethyl)benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of three trifluoromethyl groups enhances its electron-withdrawing capability, making it a valuable intermediate in various chemical reactions. Additionally, the iodine atom provides a site for further functionalization, enabling the synthesis of diverse derivatives .
Eigenschaften
CAS-Nummer |
1416438-86-2 |
---|---|
Molekularformel |
C9H2F9I |
Molekulargewicht |
408.00 g/mol |
IUPAC-Name |
2-iodo-1,3,5-tris(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H2F9I/c10-7(11,12)3-1-4(8(13,14)15)6(19)5(2-3)9(16,17)18/h1-2H |
InChI-Schlüssel |
DNFQKGWCWSHVED-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C(F)(F)F)I)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.